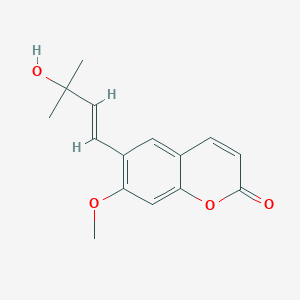
3-Ethyl-3-methyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-methyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, where the two methylene hydrogens at position 3 have been replaced by a methyl group and an ethyl group . This compound is known for its role as a volatile oil component, a plant metabolite, and a bacterial metabolite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyldecane typically involves the alkylation of decane. One common method is the Friedel-Crafts alkylation, where decane reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound .
化学反应分析
Types of Reactions: 3-Ethyl-3-methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 3-methyl-3-ethyl-1-decanol, 3-methyl-3-ethyl-1-decanal, or 3-methyl-3-ethyldecanoic acid.
Substitution: Formation of 3-chloro-3-methyl-3-ethyldecane or 3-bromo-3-methyl-3-ethyldecane.
科学研究应用
3-Ethyl-3-methyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its role as a plant metabolite and its interactions with various enzymes and biological pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
作用机制
The mechanism of action of 3-Ethyl-3-methyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its role as a plant metabolite suggests it may be involved in signaling pathways or as a defense compound against herbivores and pathogens .
相似化合物的比较
- 3-Methyl-3-propyldecane
- 3-Methyl-3-butyldecane
- 3-Methyl-3-pentyldecane
Comparison: 3-Ethyl-3-methyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity. For instance, the presence of an ethyl group instead of a propyl or butyl group can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions .
属性
CAS 编号 |
17312-66-2 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC 名称 |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChI 键 |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
规范 SMILES |
CCCCCCCC(C)(CC)CC |
同义词 |
3-Ethyl-3-methyldecane |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


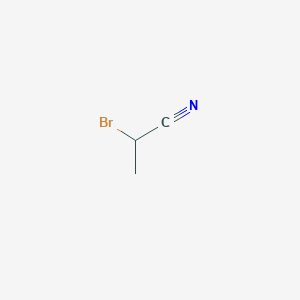
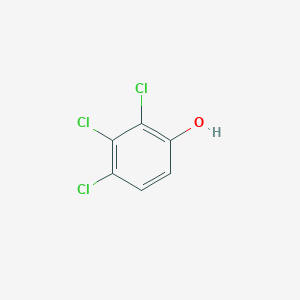
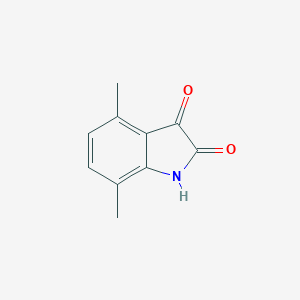
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
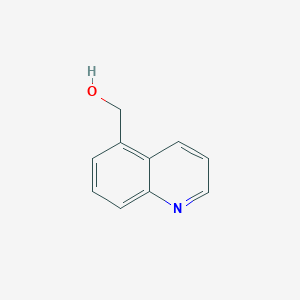
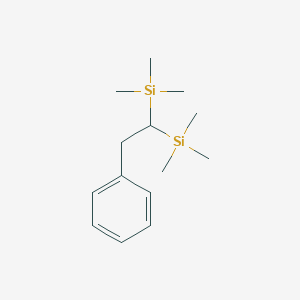
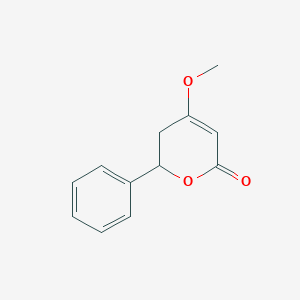
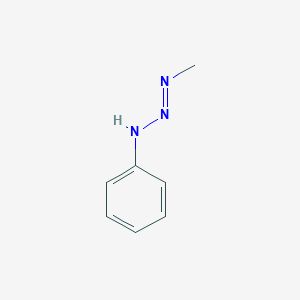
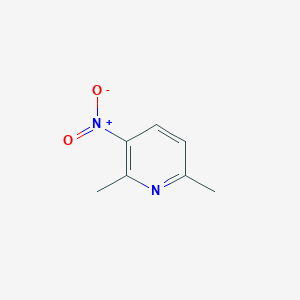
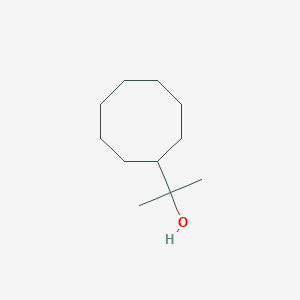
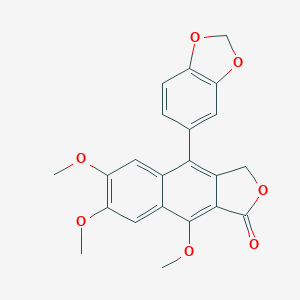
![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)
